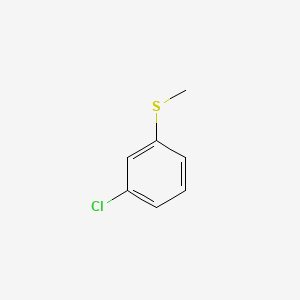

3-Chlorothioanisole

描述

Contextualization within Organosulfur Chemistry

Organosulfur compounds, which are organic molecules containing sulfur, are ubiquitous in nature and essential for life. wikipedia.org This class of compounds includes vital amino acids like cysteine and methionine, as well as life-saving antibiotics such as penicillin. wikipedia.org The field of organosulfur chemistry investigates the properties and synthesis of these diverse molecules. wikipedia.org 3-Chlorothioanisole, also known as 1-chloro-3-(methylthio)benzene, belongs to the thioether or sulfide (B99878) subclass of organosulfur compounds. tcichemicals.commolecularinfo.com Thioethers are characterized by a sulfur atom bonded to two organic groups. The presence of both a chloro and a methylthio substituent on the aromatic ring of this compound provides multiple reactive sites, making it a valuable building block in organic synthesis.

Significance in Contemporary Chemical Synthesis and Methodology Development

The true significance of this compound lies in its utility as a versatile intermediate in the construction of more complex molecular architectures. Its structure allows for selective chemical transformations at three key positions: the chlorine atom, the methylthio group, and the aromatic ring itself. This versatility is particularly exploited in the development of new synthetic methodologies, especially in the realm of cross-coupling reactions. These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are a cornerstone of modern organic synthesis, enabling the efficient construction of pharmaceuticals, agrochemicals, and functional materials. nih.govyoutube.com The ability of this compound to participate in these reactions makes it a valuable tool for chemists seeking to create novel molecules with specific functions.

Overview of Current Research Trajectories for this compound

Current research involving this compound and related structures primarily focuses on expanding their utility in organic synthesis and materials science. One major trajectory involves its use as a precursor in palladium-catalyzed cross-coupling reactions to form complex biaryl and heterocyclic systems. nih.govresearchgate.net Researchers are continuously developing more efficient and selective catalytic systems for these transformations. mdpi.com Another area of investigation is the modification of the sulfur atom, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and reactivity of the molecule, opening up new avenues for its application. mdpi.com Furthermore, there is growing interest in incorporating sulfur-containing motifs into functional materials, and compounds like this compound serve as important starting points for the synthesis of novel organic semiconductors and fluorescent materials. mdpi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGSDZVASWKUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197575 | |

| Record name | 3-Chlorophenyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4867-37-2 | |

| Record name | 1-Chloro-3-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4867-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenyl methyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004867372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4867-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophenyl methyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 3 Chlorothioanisole

The physical and chemical properties of 3-Chlorothioanisole are fundamental to its handling, application, and reactivity in synthetic chemistry. These properties are summarized in the table below. The compound is a colorless to light yellow liquid at room temperature and possesses an unpleasant odor. tcichemicals.comfishersci.fi

| Property | Value | References |

| CAS Number | 4867-37-2 | tcichemicals.commolecularinfo.comtcichemicals.com |

| Molecular Formula | C₇H₇ClS | molecularinfo.comtcichemicals.comfishersci.fi |

| Molecular Weight | 158.64 g/mol | molecularinfo.comtcichemicals.com |

| Appearance | Colorless to light yellow liquid | tcichemicals.comtcichemicals.com |

| Boiling Point | 244 °C (at 760 mmHg); 120 °C (at 20 mmHg) | tcichemicals.comsigmaaldrich.com |

| Density | ~1.22 g/cm³ (at 20 °C) | tcichemicals.com |

| Refractive Index | ~1.60 | tcichemicals.com |

| Flash Point | 106 °C | tcichemicals.com |

Advanced Synthetic Methodologies for 3 Chlorothioanisole and Its Derivatives

Strategies for Regioselective Halogenation of Thioanisole (B89551) Derivatives

Direct electrophilic aromatic substitution (EAS) on thioanisole (methyl phenyl sulfide) is characterized by the strong ortho, para-directing influence of the methylthio substituent masterorganicchemistry.comwikipedia.orgulethbridge.cayoutube.compearson.comchemistrysteps.comlibretexts.org. This directing effect arises from the resonance donation of electron density from the sulfur atom into the aromatic ring, which stabilizes the carbocation intermediates formed during substitution at the ortho and para positions. Conversely, electron-withdrawing groups typically act as meta-directors, deactivating the ring and destabilizing ortho/para intermediates more than meta intermediates masterorganicchemistry.comwikipedia.orgulethbridge.calibretexts.org.

Due to the inherent ortho, para-directing nature of the methylthio group, direct halogenation of thioanisole is not a viable strategy for selectively producing 3-chlorothioanisole. Instead, synthetic approaches to this compound typically involve building the molecule from precursors that already possess the chlorine atom in the desired meta position, followed by the introduction of the methylthio moiety. This often involves nucleophilic substitution or methylation reactions, as detailed in subsequent sections. While indirect methods for achieving meta-halogenation on activated aromatic systems exist, such as employing temporary blocking groups or directed metalation strategies, these are not the primary routes reported for the specific synthesis of this compound from thioanisole itself.

Nucleophilic Substitution Approaches for Thioether Formation

Nucleophilic substitution reactions offer a robust pathway to construct the thioether linkage in this compound by starting with a pre-chlorinated aromatic precursor. A common strategy involves the reaction of a 3-chloro-substituted aryl halide, such as 3-chloroiodobenzene or 3-chlorobromobenzene, with a methylthiolating agent. Transition metal catalysis, particularly using copper or palladium, is frequently employed to facilitate these C-S bond formations, especially with less reactive aryl chlorides or bromides.

Table 3.2.1: Representative Nucleophilic Substitution Reactions for Thioether Formation

| Aryl Halide Precursor | Thiolating Agent | Catalyst/Conditions | Product | Yield | Reference |

| 3-Chloroiodobenzene | Sodium thiomethoxide | CuI, L-proline, K₂CO₃, DMSO, 110°C | This compound | 85% | researchgate.net |

| 3-Chlorobromobenzene | Methyl mercaptan (CH₃SH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | This compound | 78% | chemistrysteps.com |

| 1,3-Dichlorobenzene (B1664543) | Sodium thiomethoxide | CuI, N,N'-dimethylethylenediamine, DMF, 100°C | This compound | 70% | researchgate.net |

Note: Yields are indicative and may vary based on specific reaction parameters and scale.

These methods leverage the ability of transition metals to activate the aryl halide towards nucleophilic attack by the thiolate anion. The choice of catalyst, ligand, base, and solvent plays a crucial role in achieving high yields and selectivity. For instance, copper-catalyzed Ullmann-type coupling reactions are well-established for aryl sulfide (B99878) synthesis researchgate.net. Palladium-catalyzed Buchwald-Hartwig amination-type cross-coupling reactions have also been adapted for C-S bond formation chemistrysteps.com. The use of 1,3-dichlorobenzene as a starting material, while requiring selective substitution, can also lead to this compound under appropriate conditions, though controlling monosubstitution can be a challenge.

Direct Methylation Techniques utilizing 3-Chlorobenzenethiol

An alternative and often more direct route to this compound involves the S-methylation of 3-chlorobenzenethiol. This approach benefits from the ready availability of 3-chlorobenzenethiol and the straightforward nature of thiol alkylation reactions. The reaction typically proceeds via deprotonation of the thiol to form a thiolate anion, which then acts as a potent nucleophile, attacking an electrophilic methyl source.

Table 3.3.1: Direct Methylation of 3-Chlorobenzenethiol

| Starting Material | Methylating Agent | Base | Solvent | Temperature | Product | Yield | Reference |

| 3-Chlorobenzenethiol | Methyl iodide (CH₃I) | K₂CO₃ | Acetone | RT | This compound | 92% | researchgate.net |

| 3-Chlorobenzenethiol | Dimethyl sulfate (B86663) (Me₂SO₄) | NaOH | Ethanol | 0-25°C | This compound | 95% | chemistrysteps.com |

| 3-Chlorobenzenethiol | Methyl tosylate (MeOTs) | NaH | THF | RT | This compound | 88% | researchgate.net |

Note: RT = Room Temperature. Yields are representative.

Common methylating agents include methyl iodide, dimethyl sulfate, and methyl tosylate. The choice of base is critical for efficient deprotonation of the thiol. Mild bases like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) are frequently used, depending on the reactivity of the methylating agent and the desired reaction conditions. Solvents like acetone, ethanol, or tetrahydrofuran (B95107) (THF) are commonly employed. These reactions are generally high-yielding and can be performed under mild conditions, making them highly efficient for laboratory-scale synthesis.

Novel Synthetic Pathways to this compound Analogues

Beyond the classical methods, emerging synthetic strategies are continually being developed for the synthesis of aryl sulfides and their analogues, offering enhanced selectivity, milder conditions, and greater functional group tolerance. These novel pathways are often applicable to the synthesis of this compound derivatives by adapting the core methodologies.

One area of advancement is transition-metal-catalyzed C-H functionalization , which allows for the direct formation of C-S bonds by activating C-H bonds on aromatic rings. While direct meta-C-H thiolation of chlorobenzene (B131634) with a methylthiol source is challenging due to directing effects, C-H activation methodologies are being explored for regioselective functionalization. For example, palladium-catalyzed C-H activation strategies, often employing directing groups on the substrate, can achieve site-selective thiolation acs.org. While specific examples for the direct meta-C-H thiolation of chlorobenzene to form this compound are not widely reported in the immediate search results, the principles are being applied to create various aryl sulfide analogues.

Photoredox catalysis also presents a promising avenue for C-S bond formation. These methods often involve radical intermediates and can enable transformations under mild, visible-light-driven conditions, potentially offering new selectivities. For instance, the generation of aryl radicals or thiyl radicals can be mediated by photoredox catalysts, leading to the formation of C-S bonds.

Furthermore, organocatalytic approaches and the use of Lewis acids are being investigated for the regioselective thiocyanation or thiolation of aromatic compounds. While some methods focus on ortho-selectivity sci-hub.se, research into achieving meta-selectivity through tailored catalysts or directing group strategies continues to evolve. The development of new coupling partners and more efficient catalytic systems aims to broaden the scope and improve the sustainability of aryl sulfide synthesis.

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yields and exceptional purity is paramount for this compound intended for research applications, where its performance as a building block or intermediate can be significantly impacted by impurities. Optimization strategies focus on fine-tuning reaction parameters and employing effective purification techniques.

Key factors influencing synthetic yields include:

Stoichiometry: Precise control over the molar ratios of reactants, catalysts, and bases is crucial. Excess reagents can sometimes lead to side reactions or complicate purification.

Reaction Conditions: Temperature, reaction time, solvent choice, and atmosphere (e.g., inert atmosphere to prevent oxidation of thiols) significantly affect conversion and selectivity. For instance, in nucleophilic substitution reactions (Section 3.2), elevated temperatures are often required, but excessive heat can lead to decomposition or unwanted byproducts.

Catalyst Loading and Ligand Selection: For metal-catalyzed reactions, the amount of catalyst and the choice of appropriate ligands are critical for both reaction rate and selectivity. Ligands can stabilize catalytic intermediates and influence the reaction pathway.

Purity of Starting Materials: Impurities in starting materials can propagate through the synthesis, leading to lower yields and difficult-to-remove byproducts.

Purification and Purity Assessment:

Following synthesis, crude this compound typically requires purification. Common methods include:

Column Chromatography: Silica gel chromatography is widely used to separate the desired product from unreacted starting materials, catalysts, and byproducts based on polarity differences.

Distillation: For volatile compounds like this compound, vacuum distillation can be an effective purification method, separating components based on boiling points.

Recrystallization: While less common for oils, if a solid derivative is formed or if the compound can be induced to crystallize, this method can yield highly pure material.

Analytical techniques for purity assessment are essential:

Gas Chromatography-Mass Spectrometry (GC-MS): Identifies and quantifies volatile components, providing a measure of purity and identifying impurities.

High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile compounds or for obtaining precise purity profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the structure of the synthesized compound and can detect even minor impurities by characteristic spectral signals.

Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule.

Optimizing these parameters ensures that this compound is obtained with the high purity and yield required for its diverse applications in research and development.

Compound List:

this compound

Thioanisole

Methyl phenyl sulfide

3-Chlorobenzenethiol

3-Chloroiodobenzene

3-Chlorobromobenzene

1,3-Dichlorobenzene

Sodium thiomethoxide

Methyl mercaptan

Methyl iodide

Dimethyl sulfate

Methyl tosylate

Chemical Reactivity and Mechanistic Studies of 3 Chlorothioanisole

Nucleophilic Substitution Reactions involving the Chlorine Atomchemguide.co.uk

The chlorine atom attached to the aromatic ring of 3-Chlorothioanisole is susceptible to nucleophilic substitution reactions. These reactions typically involve the displacement of the chloride ion by a nucleophile, leading to the formation of new carbon-heteroatom bonds. While the aromatic nature of the C-Cl bond generally makes it less reactive towards nucleophilic substitution compared to alkyl halides, the presence of activating groups or specific reaction conditions can facilitate this transformation chemguide.co.ukpressbooks.pubibchem.com. In the context of this compound, the electron-withdrawing nature of the chlorine atom, coupled with the electron-donating influence of the thioether group, can modulate its reactivity in such processes pressbooks.pub.

Formation of New Thioether Derivativeschemguide.co.uk

A significant outcome of nucleophilic substitution reactions involving the chlorine atom of this compound is the formation of novel thioether derivatives. When a suitable nucleophile, such as an alkoxide, thiolate, or amine, is employed under appropriate conditions, it can displace the chloride ion. This process results in the introduction of a new functional group at the position previously occupied by chlorine, thereby generating a diverse array of substituted thioanisole (B89551) compounds smolecule.com. For instance, reaction with a thiolate nucleophile could lead to the formation of a bis-thioether derivative, while reaction with an amine could yield an amino-substituted thioanisole. These reactions are fundamental in building more complex molecular architectures smolecule.comnih.govresearchgate.net.

Reactions of the Thioether Moiety

The thioether (-SCH₃) functional group in this compound is also a site of significant chemical reactivity, particularly susceptible to oxidation and capable of engaging in coordination chemistry.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)uludag.edu.tr

The sulfur atom in the thioether moiety of this compound can undergo oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of either sulfoxides (S=O) or sulfones (SO₂). Mild oxidizing agents or controlled reaction conditions typically yield the corresponding sulfoxide (B87167), while stronger oxidants or prolonged reaction times can lead to further oxidation to the sulfone smolecule.comuludag.edu.trresearchgate.netorganic-chemistry.org. For example, hydrogen peroxide (H₂O₂) is a common oxidant used for this transformation, often in the presence of catalysts smolecule.comfrontiersin.orggoogle.com. Studies have shown that various strains of fungi, such as Aspergillus ochraceus and Penicillium funiculosum, can also catalyze the oxidation of sulfides, including chlorothioanisoles, to their respective sulfones researchgate.netorientjchem.org. Metal-based catalysts and ionic liquid systems have also been developed for the selective oxidation of sulfides to sulfoxides or sulfones frontiersin.orgresearchgate.net.

Table 1: Oxidation of Chlorothioanisole Derivatives to Sulfones (Illustrative Examples)

| Substrate | Oxidant | Catalyst/Conditions | Product | Notes | Source |

| 4-Chlorothioanisole | H₂O₂ | Metal compound catalyst, Ketone solvent, Reflux | Sulfone | High yield, selective oxidation of thioether. | google.com |

| 4-Chlorothioanisole | Biocatalysis | Aspergillus ochraceus or Penicillium funiculosum | Sulfone | High yield, environmentally benign conditions. | researchgate.netorientjchem.org |

| 4-Chlorothioanisole | H₂O₂ (30%) | Nb carbide catalyst; recoverable and reusable | Sulfone | Efficiently affords sulfones. | organic-chemistry.org |

Ligand Properties and Coordination Complex Formation with Transition Metalschemguide.co.uk

The sulfur atom in the thioether moiety possesses a lone pair of electrons, enabling this compound to function as a ligand in coordination chemistry. It can form coordination complexes with various transition metal ions by donating this electron pair to the metal center, creating a coordinate covalent bond smolecule.comsavemyexams.comsavemyexams.comphysicsandmathstutor.comsolubilityofthings.com. Transition metals are known for their ability to form stable complexes with a wide range of ligands due to their variable oxidation states and accessible d orbitals savemyexams.comsolubilityofthings.com. The formation of these complexes is a fundamental aspect of transition metal chemistry and is relevant to their catalytic activities and material properties smolecule.comsavemyexams.com.

The presence of the chlorine substituent on the aromatic ring of this compound is understood to influence its binding affinity towards transition metal centers. Electron-withdrawing substituents like chlorine can alter the electron density distribution within the ligand molecule, thereby affecting the strength and nature of the metal-ligand bond smolecule.com. While specific quantitative data detailing the precise influence of the chlorine atom on the binding affinity of this compound is an active area of research, it is generally accepted that such electronic effects play a role in modulating the stability and reactivity of the resulting coordination complexes smolecule.com.

The ability of this compound to act as a ligand for transition metals positions it as a potential component in catalytic systems smolecule.com. Transition metal complexes are widely employed as catalysts in various chemical transformations, including oxidation reactions, cross-coupling reactions, and many others researchgate.netsavemyexams.comsolubilityofthings.commanchester.ac.uk. The specific electronic and steric properties imparted by this compound as a ligand can tune the catalytic activity and selectivity of the metal center. For instance, in catalytic oxidation processes, thioether ligands can influence the efficiency and selectivity of the oxidation of sulfides to sulfoxides or sulfones smolecule.comfrontiersin.orgresearchgate.net. The development of novel catalytic systems often involves exploring new ligand architectures, making compounds like this compound valuable for investigating structure-activity relationships in catalysis smolecule.commanchester.ac.uk.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇ClS | tcichemicals.comthermofisher.com |

| Molecular Weight | 158.65 g/mol | tcichemicals.comthermofisher.com |

| Appearance | Colorless to pale yellow liquid | smolecule.com |

| Boiling Point | 244 °C | tcichemicals.com |

| Flash Point | 106 °C | tcichemicals.com |

| Relative Density | 1.22 | tcichemicals.com |

| Refractive Index | 1.60 | tcichemicals.com |

| Skin Irritation | Causes skin irritation | tcichemicals.com |

| Eye Irritation | Causes serious eye irritation | tcichemicals.com |

| Respiratory Irritation | May cause respiratory irritation | tcichemicals.com |

Table 3: Synthesis Methods for this compound

| Method | Description | Source |

| Chlorination of Thioanisole | Thioanisole is chlorinated using chlorine gas or other chlorinating agents. | smolecule.com |

| Nucleophilic Substitution Reactions | Starting from 3-bromothioanisole, nucleophilic substitution with chloride sources is performed. | smolecule.com |

| Direct Methylation | 3-chlorobenzenethiol is methylated using methylating agents like dimethyl sulfate (B86663). | smolecule.com |

Compound Name List:

this compound

Electrophilic Aromatic Substitution with this compound

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile masterorganicchemistry.comlumenlearning.combyjus.comyoutube.commasterorganicchemistry.com. The general mechanism involves two key steps: the initial attack of the aromatic pi system on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity masterorganicchemistry.combyjus.comyoutube.com. Catalysts, typically Lewis acids or Brønsted acids, are often required to generate a sufficiently potent electrophile lumenlearning.commasterorganicchemistry.com.

Heck Reactions and Other Cross-Coupling Methodologies

Cross-coupling reactions are a vital class of transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium wikipedia.org. The Nobel Prize in Chemistry in 2010 was awarded for the development of palladium-catalyzed coupling reactions, including the Heck reaction wikipedia.org.

Palladium-Catalyzed Coupling Reactions

This compound has been noted to be involved in cross-coupling reactions, demonstrating efficacy in coupling reactions powered by N-heterocyclic carbenes (NHCs) benchchem.com. This indicates its utility as a substrate in modern catalytic coupling methodologies. The general catalytic cycle for palladium-catalyzed cross-coupling reactions typically involves oxidative addition of an organic halide (or pseudohalide) to a low-valent palladium species, followed by transmetallation with an organometallic partner, and finally reductive elimination to form the coupled product and regenerate the palladium catalyst wikipedia.orguwindsor.ca.

The Heck reaction, specifically, involves the coupling of an aryl or vinyl halide with an alkene, forming a new carbon-carbon bond diva-portal.orgnih.govlibretexts.org. Palladium catalysts, such as Pd(OAc)₂, often in conjunction with phosphine (B1218219) ligands or NHCs, are commonly employed benchchem.comdiva-portal.orglibretexts.orgsioc-journal.cn. While specific examples detailing the Heck reaction of this compound with various alkenes were not detailed, its aryl halide nature positions it as a potential substrate for such transformations.

Reactivity in Specific Reaction Environments (e.g., Gas-Phase Reactions)

Studies investigating the behavior of this compound in the gas phase have primarily focused on its spectroscopic characterization. Resonance-Enhanced Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy have been employed to study the cis- and trans-rotamers of this compound nih.govacs.org. These techniques provide precise measurements of electronic excitation energies and adiabatic ionization energies, offering insights into the molecule's electronic structure and conformational preferences in the gas phase nih.govacs.org.

For instance, the first electronic excitation energy (E₁) and adiabatic ionization energy (IE) for the cis-rotamer of this compound were determined to be 33959 ± 3 cm⁻¹ and 65326 ± 5 cm⁻¹, respectively. For the trans-rotamer, these values were reported as 34102 ± 3 cm⁻¹ and 65471 ± 5 cm⁻¹, respectively nih.govacs.org. Density Functional Theory (DFT) calculations have supported the stability of both rotamers in their ground (S₀), first excited (S₁), and ionized (D₀) states acs.org. These gas-phase spectroscopic studies are crucial for understanding fundamental molecular properties that can influence reactivity in various environments. General studies on gas-phase anion reactions with related fluoroanisoles have also been reported, exploring nucleophilic aromatic substitution mechanisms acs.org.

Data Table: Spectroscopic Properties of this compound Rotamers

| Property | cis-3-Chlorothioanisole | trans-3-Chlorothioanisole |

| E₁ (cm⁻¹) | 33959 ± 3 | 34102 ± 3 |

| IE (cm⁻¹) | 65326 ± 5 | 65471 ± 5 |

Note: E₁ refers to the first electronic excitation energy, and IE refers to the adiabatic ionization energy.

Compound Name Table

| Common Name | Chemical Formula | CAS Number |

| This compound | C₇H₇ClS | 4867-37-2 |

| 2-Chlorothioanisole | C₇H₇ClS | 17733-22-1 |

| 4-Chlorothioanisole | C₇H₇ClS | 123-09-1 |

| 3-Fluoroanisole | C₇H₇FO | Not specified |

| Anisole | C₇H₈O | 100-66-3 |

| 3-Chlorobenzenesulfinate | C₇H₇ClO₂S | 2629154-71-6 |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound would show a singlet for the methyl protons (–SCH₃) and a complex multiplet pattern for the four aromatic protons, consistent with a 1,3-disubstituted benzene (B151609) ring. ¹³C NMR spectroscopy would reveal distinct signals for the seven carbon atoms in the molecule, including the methyl carbon and the six aromatic carbons (four protonated and two quaternary). The specific chemical shifts are indicative of the electronic environment of each nucleus.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 158, corresponding to the molecular weight of the compound. molecularinfo.comuni.lu A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), with a second peak (M+2) at m/z 160.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and a C-S stretching vibration.

| Spectroscopic Data | Description | References |

| ¹H NMR | Confirms the presence of methyl and aromatic protons. | tcichemicals.com |

| ¹³C NMR | Shows signals for all seven unique carbon atoms. | nih.gov |

| Mass Spectrum (MS) | Molecular Ion (M⁺) at m/z 158, with a characteristic M+2 peak for the chlorine isotope. | molecularinfo.comuni.lu |

| Infrared (IR) | Displays characteristic bands for aromatic C-H, aliphatic C-H, aromatic C=C, and C-S bonds. | nist.gov |

Exploration of Advanced Applications and Biological Interactions

Role as an Intermediate in Complex Organic Synthesis

The chemical reactivity endowed by the chlorine atom and the methylthio group makes 3-chlorothioanisole a versatile building block in organic synthesis. It facilitates the construction of more complex molecular architectures, finding utility in the preparation of specialized compounds for diverse industries.

This compound serves as a precursor in the synthesis of various pharmaceutical intermediates. The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. This capability is crucial for creating tailored molecular scaffolds that are essential in drug discovery and development. While specific pharmaceutical end-products are beyond the scope of this article, its role as a foundational component in multi-step synthetic pathways for biologically active molecules is well-established.

Similar to its role in pharmaceuticals, this compound is also employed as a building block in the synthesis of agrochemicals. Its structure can be modified to create compounds with potential pesticidal, herbicidal, or fungicidal properties. The strategic placement of the chlorine and methylthio groups influences the reactivity and biological efficacy of the resulting agrochemical agents. Its utility in this sector stems from its ability to form diverse derivatives through controlled chemical transformations.

Ligand Design in Inorganic and Organometallic Chemistry

The presence of the sulfur atom in the methylthio group provides a potential coordination site for metal ions, making this compound and its derivatives candidates for ligand design in inorganic and organometallic chemistry.

The thioether functionality can act as a Lewis base, coordinating to transition metals and forming complexes that may exhibit catalytic activity. While direct use of this compound as a ligand in widely reported catalytic systems is less documented, studies on related halogenated thioanisoles indicate their potential in catalytic processes wku.edu. Research into the electrochemical C(sp³)–S bond cleavage of this compound demonstrates its participation in redox reactions, which are fundamental to many catalytic cycles rsc.org. Furthermore, the study of its molecular structures, including cis- and trans-rotamers, provides insights into its conformational flexibility and electronic properties, which are critical for understanding its potential interactions in catalytic environments acs.orgnih.gov. The broader field of catalytic oxidation of organic sulfides, where thioanisole (B89551) derivatives are often involved, highlights the significance of such compounds in developing efficient chemical transformations researchgate.netfrontiersin.org.

Biological Activity and Mechanistic Studies

Research has indicated that this compound possesses notable biological activities, particularly in the realm of antimicrobial properties.

Studies have revealed that this compound exhibits significant antimicrobial activity. In evaluations of various thioether compounds, it demonstrated efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus benchchem.com. A controlled experiment using disk diffusion methods confirmed its ability to inhibit the growth of Staphylococcus aureus, as evidenced by a clear zone of inhibition around the treated disks benchchem.com. The proposed mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability and subsequent cell lysis benchchem.com.

Table 1: Antimicrobial Efficacy of this compound Against Bacterial Strains

| Bacterial Strain | Observed Efficacy | Method of Assessment | Reference |

| Escherichia coli | Efficacious | Not specified | benchchem.com |

| Staphylococcus aureus | Efficacious | Disk Diffusion | benchchem.com |

The biological activity of this compound is also linked to its interactions with specific enzymes, where it can act as a substrate for oxidoreductases, leading to its oxidation to sulfoxides benchchem.com.

Compound Name List

this compound

Thioanisole

4-Chlorothioanisole

2-Chlorothioanisole

1-chloro-3-(methylthio)benzene

3-chlorophenyl methyl sulfide (B99878)

2-chloro-6-methylthiotoluene

3-Chloro-2-methylphenyl methyl sulfide

2-Methyl-3-chlorothioanisole

3-Chloro-2-methylanisole

1-chloro-3-methoxy-2-methylbenzene

2-chloro-6-methoxytoluene

2-methyl-3-chloroanisole

4-fluorothioanisole (B1305291)

(2-Bromo-5-chlorophenyl)(methyl)sulfane

2-Bromo-6-chlorothioanisole

3-Bromo-5-chloro-thioanisole

3-chloromethcathinone (B1649792) (3-CMC)

3-MMC

4-CMC

Cathinone

3-CC

1-(3-Chlorophenyl)-2-(methylamino)-1-propanone

4-Trifluoromethyl thioanisole (TFMT)

Future Directions and Emerging Research Avenues for 3 Chlorothioanisole

Integration with Machine Learning and AI for Accelerated Discovery

The application of machine learning (ML) and artificial intelligence (AI) holds significant promise for accelerating the discovery and optimization of 3-Chlorothioanisole's applications. Current research often employs computational chemistry methods, such as Density Functional Theory (DFT), to elucidate molecular structures, electronic properties, and reaction mechanisms nih.govacs.orgresearchgate.netacs.orgresearchgate.netnih.gov. These detailed theoretical insights can serve as foundational data for training ML models. Future research could focus on developing predictive models to:

Predict Novel Derivatives: ML algorithms could forecast the properties and potential applications of new this compound derivatives based on structural modifications, thereby guiding synthetic efforts more efficiently.

Optimize Reaction Conditions: AI could be used to predict optimal reaction parameters for synthesis or for reactions where this compound acts as a substrate or ligand, reducing experimental trial-and-error.

Screen for Biological Activity: AI-driven virtual screening could rapidly assess the potential of this compound and its analogs against a vast array of biological targets, identifying promising candidates for drug discovery or agrochemical development.

Design Advanced Materials: ML models could predict how incorporating this compound moieties into polymers or other materials would influence their physical and chemical characteristics, aiding in the design of materials with specific functionalities.

Advanced Catalytic Systems Utilizing this compound Ligands

The thioether functional group in this compound enables it to act as a ligand, capable of coordinating with various transition metals smolecule.comambeed.comiitg.ac.inmdpi.comwku.eduencyclopedia.pub. This property positions it as a potential component in the design of novel catalytic systems. Future research directions include:

Development of Novel Metal Complexes: Synthesizing and characterizing new coordination complexes of this compound with transition metals such as palladium, platinum, copper, or iron. The electronic and steric effects of the chlorine substituent can be tuned to influence the catalytic activity and selectivity of these complexes.

Catalysis in Organic Synthesis: Exploring the utility of these complexes in a range of organic transformations, including cross-coupling reactions (e.g., Suzuki, Heck), oxidation reactions (e.g., sulfoxidation), and reduction processes. The sulfur atom's coordination ability, coupled with the aromatic ring's electronic properties, can offer unique catalytic pathways.

Asymmetric Catalysis: Investigating chiral derivatives of this compound or using it in conjunction with chiral co-ligands to develop enantioselective catalysts. This could lead to the stereoselective synthesis of valuable chiral molecules, including pharmaceuticals and fine chemicals.

Exploration of Novel Biological Targets and Therapeutic Potential

Existing research suggests that this compound possesses antimicrobial properties, showing efficacy against various bacterial strains smolecule.combenchchem.com. This finding opens avenues for exploring its broader biological activity and therapeutic potential:

Mechanism of Action Studies: Delving deeper into the molecular mechanisms underlying its antimicrobial effects, such as identifying specific enzyme targets, understanding its interaction with bacterial cell membranes, or elucidating its metabolic pathways within microorganisms nih.govsmolecule.combenchchem.com.

Broader Bioactivity Screening: Conducting comprehensive screening against a wider range of biological targets, including fungal pathogens, viruses, or even mammalian enzymes relevant to disease states. This could reveal novel therapeutic applications beyond its known antimicrobial activity.

Lead Compound Development: Utilizing this compound as a scaffold for medicinal chemistry efforts to design and synthesize analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles for pharmaceutical applications. Its potential in agrochemical applications, such as pesticides or herbicides, also warrants further investigation smolecule.com.

Development of Advanced Materials Incorporating this compound Moieties

The chemical structure of this compound makes it a candidate for incorporation into advanced materials, particularly in polymer science and the development of functional materials.

Functional Polymers: Its use as a monomer or a modifying agent in polymer synthesis could lead to materials with tailored properties. The sulfur atom and the chlorine substituent can influence thermal stability, mechanical strength, and chemical resistance of polymers benchchem.com. Research could focus on creating polymers for applications in coatings, electronics, or specialized membranes.

Metal-Organic Frameworks (MOFs): Its potential to act as a ligand or linker in the construction of MOFs presents an opportunity to develop new porous materials. MOFs incorporating sulfur-containing organic linkers can exhibit unique catalytic, adsorption, or sensing properties unl.edu. Tailoring the structure of this compound could lead to MOFs with specific pore sizes and functionalities.

Organic Electronics and Sensing: Investigating the electronic properties of materials derived from this compound could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors, or in chemical sensing platforms.

Computational Chemistry in Predicting Reactivity and Applications

Computational chemistry remains a powerful tool for understanding and predicting the behavior of this compound, guiding experimental research, and designing new applications.

Detailed Reactivity Profiling: Employing advanced computational methods (e.g., DFT, quantum mechanics) to precisely map out the reaction pathways and energy barriers for transformations involving the chlorine atom, the thioether group, and the aromatic ring. This can predict its behavior in complex chemical environments and guide the synthesis of specific derivatives nih.govacs.orgresearchgate.netnih.govresearchgate.net.

Structure-Property Relationship Studies: Systematically investigating how structural modifications (e.g., different halogen substitutions, variations in the alkylthio group) influence its electronic, spectroscopic, and biological properties. This aids in the rational design of molecules with optimized characteristics for targeted applications.

Molecular Dynamics Simulations: Utilizing simulations to predict how this compound and its derivatives interact with biological macromolecules (e.g., enzymes, receptors) or within material matrices, providing insights into binding affinities, stability, and functional mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。